molecular formula C12H13NO B14231625 1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole CAS No. 411236-77-6

1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole

Cat. No.: B14231625
CAS No.: 411236-77-6
M. Wt: 187.24 g/mol
InChI Key: DGLOKROTZJLWTR-UHFFFAOYSA-N
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Description

1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole is a complex organic compound characterized by its unique structure, which includes a pyranoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of indole derivatives and cyclic ethers, followed by cyclization reactions to form the pyranoindole core .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .

Scientific Research Applications

1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling .

Comparison with Similar Compounds

  • 1-Methyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid
  • 1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid

Comparison: Compared to these similar compounds, 1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole is unique due to its pyranoindole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

411236-77-6

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole

InChI

InChI=1S/C12H13NO/c1-8-12-10(6-7-14-8)9-4-2-3-5-11(9)13-12/h2-5,8,13H,6-7H2,1H3

InChI Key

DGLOKROTZJLWTR-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCO1)C3=CC=CC=C3N2

Origin of Product

United States

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